molecular formula C6H10ClNO B3339954 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile CAS No. 1384430-53-8

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile

Cat. No.: B3339954
CAS No.: 1384430-53-8
M. Wt: 147.6 g/mol
InChI Key: UTRSMSHVIDVBLM-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitrile group attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3,3-dimethylbutanenitrile with a suitable oxidizing agent to introduce the hydroxy group . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in nucleophilic addition reactions. The chloro group can undergo substitution reactions, allowing the compound to be modified for various applications. These interactions enable the compound to exert its effects in different chemical and biological contexts .

Comparison with Similar Compounds

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

4-chloro-2-hydroxy-3,3-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-6(2,4-7)5(9)3-8/h5,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRSMSHVIDVBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243736
Record name Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-53-8
Record name Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384430-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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